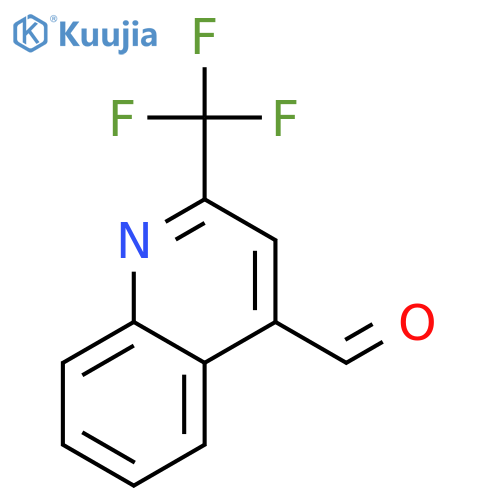

Cas no 78946-17-5 (2-(Trifluoromethyl)quinoline-4-carbaldehyde)

2-(Trifluoromethyl)quinoline-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)quinoline-4-carbaldehyde

- 2-(trifluoroMethyl)quinoline-4-carbaldeyhde

- 2-(trifluoromethyl)-4-quinolinecarbaldehyde

- 2-(trifluoromethyl)-quinoline-4-carbaldehyde

- 2-trifluoromethyl-4-quinolinecarboxaldehyde

- AK102807

- ANW-65381

- CTK8C0865

- KB-224700

- DTXSID20456646

- SCHEMBL8439837

- SB71589

- AS-65873

- 2-(Trifluoromethyl)quinoline-4-carboxaldehyde

- AKOS016005253

- AC-28130

- SY021719

- CS-0060573

- YORNOUOCXCQZJB-UHFFFAOYSA-N

- W17806

- MFCD08690742

- 2-(TRIFLUOROMETHYL)QUINOLINE-4-CARBALDEHYDE 97%

- 78946-17-5

- DB-329513

- 4-Quinolinecarboxaldehyde, 2-(trifluoromethyl)-

-

- MDL: MFCD08690742

- インチ: InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H

- InChIKey: YORNOUOCXCQZJB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O

計算された属性

- せいみつぶんしりょう: 225.04018

- どういたいしつりょう: 225.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- 密度みつど: 1.390±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 288.6±35.0 ºC (760 Torr),

- フラッシュポイント: 128.3±25.9 ºC,

- ようかいど: 極微溶性(0.15 g/l)(25ºC)、

- PSA: 29.96

2-(Trifluoromethyl)quinoline-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ251-50mg |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95+% | 50mg |

313.0CNY | 2021-07-15 | |

| Fluorochem | 229310-1g |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 1g |

£250.00 | 2022-02-28 | |

| Chemenu | CM132228-1g |

2-(trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 1g |

$239 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131213-250mg |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 97% | 250mg |

¥1305.00 | 2024-07-28 | |

| Chemenu | CM132228-5g |

2-(trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 5g |

$714 | 2021-08-05 | |

| 1PlusChem | 1P00550V-250mg |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 250mg |

$109.00 | 2024-04-21 | |

| Ambeed | A806389-250mg |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 250mg |

$87.0 | 2025-03-05 | |

| A2B Chem LLC | AC38991-1g |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 1g |

$261.00 | 2024-04-19 | |

| 1PlusChem | 1P00550V-100mg |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 100mg |

$68.00 | 2024-04-21 | |

| 1PlusChem | 1P00550V-1g |

2-(Trifluoromethyl)quinoline-4-carbaldehyde |

78946-17-5 | 95% | 1g |

$246.00 | 2024-04-21 |

2-(Trifluoromethyl)quinoline-4-carbaldehyde 関連文献

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

2-(Trifluoromethyl)quinoline-4-carbaldehydeに関する追加情報

Introduction to 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS No. 78946-17-5)

2-(Trifluoromethyl)quinoline-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 78946-17-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic organic compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications.

The structural motif of 2-(Trifluoromethyl)quinoline-4-carbaldehyde features a quinoline core substituted with a trifluoromethyl group at the 2-position and an aldehyde functional group at the 4-position. The presence of these specific substituents imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive agents. The trifluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.

In recent years, quinoline derivatives have been extensively explored for their pharmacological properties. Quinolines and their analogs have shown promise in treating various diseases, including infections, cancer, and neurological disorders. The aldehyde functionality in 2-(Trifluoromethyl)quinoline-4-carbaldehyde serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of pharmacologically active molecules. The quinoline scaffold is well-documented for its role in antimicrobial, antimalarial, and anticancer agents. For instance, derivatives of quinoline have been used in the development of drugs targeting parasitic infections, such as chloroquine and mefloquine. The introduction of the trifluoromethyl group can modulate these properties, potentially leading to enhanced efficacy and reduced side effects.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The trifluoromethyl group, in particular, is a common pharmacophore found in approved drugs due to its ability to improve pharmacokinetic profiles. In the context of 2-(Trifluoromethyl)quinoline-4-carbaldehyde, this substituent may contribute to increased binding affinity to biological targets, such as enzymes and receptors involved in disease pathways.

The aldehyde group in 2-(Trifluoromethyl)quinoline-4-carbaldehyde provides an opportunity for further functionalization through condensation reactions with various nucleophiles. This reactivity allows for the synthesis of Schiff bases, heterocyclic compounds, and other derivatives that may exhibit novel biological activities. Such modifications are crucial in drug development pipelines, where lead optimization often involves iterative chemical transformations to improve potency and selectivity.

From a synthetic chemistry perspective, 2-(Trifluoromethyl)quinoline-4-carbaldehyde represents an interesting building block for constructing more complex molecular architectures. The combination of the quinoline core with the trifluoromethyl and aldehyde functionalities offers multiple points for chemical intervention, facilitating the exploration of diverse chemical space. This flexibility is particularly valuable in medicinal chemistry endeavors aimed at identifying new therapeutic agents.

Current research trends indicate that quinoline derivatives continue to be a rich area for innovation in drug discovery. The development of new synthetic methodologies for constructing these heterocycles remains an active area of investigation. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient preparation of complex quinoline-based molecules. These advances are likely to further enhance the accessibility of compounds like 2-(Trifluoromethyl)quinoline-4-carbaldehyde, fostering their use in both academic research and industrial applications.

The biological evaluation of 2-(Trifluoromethyl)quinoline-4-carbaldehyde has not yet been extensively reported in the literature; however, its structural features suggest potential applications in several therapeutic areas. For example, quinoline derivatives have been investigated for their antitumor properties due to their ability to interfere with DNA replication and cell proliferation. The presence of the aldehyde group may also enable interactions with biological targets involving nucleophilic species, such as amino acids or thiols.

In conclusion,2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS No. 78946-17-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features—combining a quinoline core with a trifluoromethyl group and an aldehyde functionality—make it a valuable scaffold for further chemical exploration and biological evaluation. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,2-(Trifluoromethyl)quinoline-4-carbaldehyde may emerge as a key intermediate in the development of novel therapeutic agents addressing unmet medical needs.

78946-17-5 (2-(Trifluoromethyl)quinoline-4-carbaldehyde) 関連製品

- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)

- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)

- 933721-75-6(1-(Isoxazol-5-yl)ethanamine)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 1821329-21-8(4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride)

- 863886-04-8(Methyl 4-amino-3-chloro-5-nitrobenzoate)

- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)

- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)

- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)